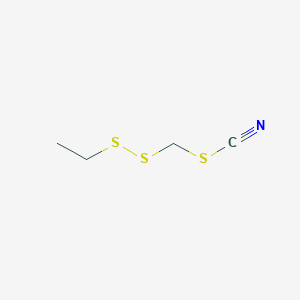
(Ethyldisulfanyl)methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of both disulfide and thiocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyldisulfanyl)methyl thiocyanate typically involves the reaction of ethyl disulfide with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
化学反応の分析
Types of Reactions
(Ethyldisulfanyl)methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
(Ethyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Ethyldisulfanyl)methyl thiocyanate involves its interaction with molecular targets through its thiocyanate and disulfide groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes. The compound’s ability to form disulfide bonds with thiol-containing biomolecules is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
- (Methyldisulfanyl)methyl thiocyanate
- Ethanethiol
- Methanethiol
Comparison
(Ethyldisulfanyl)methyl thiocyanate is unique due to the presence of both ethyl and thiocyanate groups, which confer distinct chemical properties compared to similar compounds. For instance, (Methyldisulfanyl)methyl thiocyanate has a methyl group instead of an ethyl group, leading to differences in reactivity and applications. Ethanethiol and methanethiol, on the other hand, lack the thiocyanate group, making them less versatile in certain chemical reactions.
特性
CAS番号 |
61079-31-0 |
|---|---|
分子式 |
C4H7NS3 |
分子量 |
165.3 g/mol |
IUPAC名 |
(ethyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C4H7NS3/c1-2-7-8-4-6-3-5/h2,4H2,1H3 |
InChIキー |
DSNKXXQYBCMIEH-UHFFFAOYSA-N |
正規SMILES |
CCSSCSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



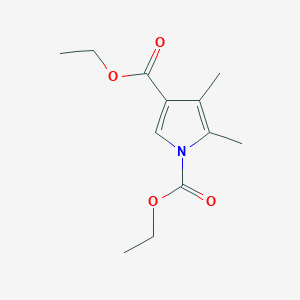


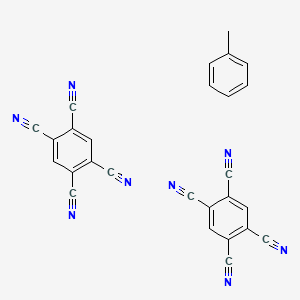
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
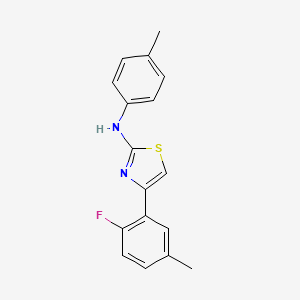

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)

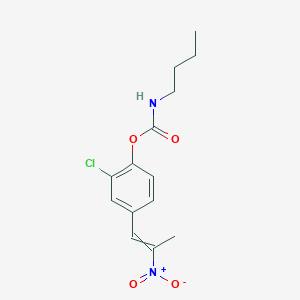
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
